molecular formula C5H11BrO3 B150669 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- CAS No. 19184-65-7

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-

Cat. No. B150669
CAS RN: 19184-65-7
M. Wt: 199.04 g/mol
InChI Key: MMHHBAUIJVTLFZ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is a chemical compound that serves as a potential building block for the synthesis of amphiphilic macromolecules. It is related to 2-hydroxymethyl-1,3-propanediol and its derivatives, which have been studied for their solubility, interfacial properties, and potential applications in creating surfactants and polymers .

Synthesis Analysis

The synthesis of related compounds to 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- has been explored through various methods. For instance, 2-hydroxymethyl-1,3-propanediol can be synthesized by the condensation of acetaldehyde with formaldehyde and subsequent catalytic hydrogenation . Additionally, the synthesis of 2-methyl-2-polyfluoroalkenyloxymethyl-1,3-propanediols has been achieved by reacting 2-hydroxymethyl-2-methyl-1,3-propanediol with different reagents such as allyl bromide and perfluoroalkyl iodides, followed by catalysis and reduction processes .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the single-crystal X-ray structure of a 2-methyl-2-polyfluoroalkyloxymethyl-1,3-propanediol derivative was obtained, revealing its crystallization in the monoclinic space group and providing detailed unit cell dimensions . The molecular structure of 2-(hydroxymethyl)-1,3-propanediol has been determined to lie across a mirror plane with a specific space group, and its molecules are linked by hydrogen bonds forming sheets .

Chemical Reactions Analysis

The reactivity of 2-hydroxymethyl-1,3-propanediol and its derivatives has been demonstrated through various chemical reactions. These compounds can form complexes with metal ions such as nickel(II), copper(II), and zinc(II) in aqueous solutions, as studied using potentiometric techniques . The formation of surfactants has also been shown by facilitating the solubility of phenol and other compounds in perfluorodecalin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxymethyl-1,3-propanediol derivatives have been studied, including their solubility and interfacial properties. The solid-liquid transformation and melting enthalpy of a tetrahydrate form of 2-hydroxymethyl-2-methyl-1,3-propanediol have been investigated using DSC, providing insights into its thermal behavior . The hydrogen bonding patterns in these compounds contribute to their physical properties and potential applications in materials science .

Scientific Research Applications

Synthesis Applications

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)- is involved in various synthesis processes. For instance, it has been utilized in the preparation of ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol via formaldehyde addition to ethyl acrylate (Byun, Reddy, & Bittman, 1994).

Crystal Structure and Hydrogen Bonding

The molecule of 2-(hydroxymethyl)-1,3-propanediol displays unique crystallographic properties, lying across a mirror plane in space group P2(1)/m, and is linked by O-H...O hydrogen bonds, forming sheets (Fernandes, Wardell, & Skakle, 2002).

Thermodynamics and Phase Transitions

Studies on 2,2-dimethyl 1,3-propanediol (NPG) and 2-hydroxymethyl 2-methyl 1,3-propanediol (PG) have shown interesting thermodynamic properties and solid-plastic phase transitions, making them useful for energy storage applications (Wilmet et al., 1990).

Downstream Processing in Bioproduction

1,3-Propanediol plays a significant role in biologically produced chemicals, where its separation from fermentation broth is a key process. The cost of this separation significantly impacts the overall production cost in microbial production (Xiu & Zeng, 2008).

Microbial Production and Industrial Applications

1,3-Propanediol is an important chemical raw material in industries such as printing and dyeing, coatings, inks, pharmaceuticals, and antifreeze. Advances in microbial production methods, especially using immobilization technology, have enhanced the efficiency of 1,3-Propanediol production (Gao et al., 2021).

Aqueous Two-Phase Extraction

Aqueous two-phase systems have been applied for the recovery of 1,3-propanediol from fermentation broth. This method demonstrates high partition coefficients and recovery rates, making it an effective and selective recovery process (Li et al., 2009).

Safety And Hazards

While specific safety and hazard information for 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol is not provided, it’s important to handle all chemicals with care and use appropriate safety measures. The supplier suggests that the customer must ensure that the products purchased are in a safe condition and that a safe system of work is in place .

properties

IUPAC Name

2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
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InChI

InChI=1S/C5H11BrO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHHBAUIJVTLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066461
Record name 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
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Molecular Weight

199.04 g/mol
Source PubChem
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Product Name

1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-

CAS RN

19184-65-7
Record name 2-(Bromomethyl)-2-(hydroxymethyl)-1,3-propanediol
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Record name 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
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Record name 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
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Record name 1,3-Propanediol, 2-(bromomethyl)-2-(hydroxymethyl)-
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Record name 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol
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Record name Tris(hydroxymethyl)(bromomethyl)methane
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Synthesis routes and methods

Procedure details

200 g (1.47 mol) of pentaerythritol (PE), 1.51 of glacial acetic acid and 17 ml of 48% HBr are refluxed for 1.5 h. A further 170 ml of 48% HBr are added and the reaction mixture is then boiled for another 3 h. The same procedure is repeated with the addition of 96 ml of HBr. The glacial acetic acid and water are then distilled off completely, 750 ml of 98% ethanol and 50 ml of 48% HBr are added to the viscous residue and approx. 500 ml of ethanol are removed by slow distillation. A further 750 ml of ethanol are subsequently added and then distilled off completely. After the addition of 500 ml of toluene, the solvent is distilled off and the same procedure is repeated. The viscous residue is boiled for several hours with 500 ml of dry ether, with stirring, until a white solid deposits. The solid is filtered off with suction, washed with dry ether, dried and recrystallized from chloroform/ethyl acetate=3:2. Yield: 50%. M.p.=75-76° C.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
Quantity
96 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wawzonek, A Matar, CH Issidorides - Organic Syntheses, 2003 - Wiley Online Library
Abstract Monobromopentaerythritol product: monobromopentaerythritol
Number of citations: 1 onlinelibrary.wiley.com

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